molecular formula C2HClF4 B1218211 2-Chloro-1,1,1,2-tetrafluoroethane CAS No. 2837-89-0

2-Chloro-1,1,1,2-tetrafluoroethane

Cat. No.: B1218211
CAS No.: 2837-89-0
M. Wt: 136.47 g/mol
InChI Key: BOUGCJDAQLKBQH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Chloro-1,1,1,2-tetrafluoroethane is chemically inert in many situations but can react violently with strong reducing agents and oxidizing agents under extreme conditions . In biochemical reactions, it does not typically interact with enzymes, proteins, or other biomolecules due to its inert nature. Its presence in biological systems can lead to indirect effects by altering the physical environment, such as temperature and pressure, which can influence biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-documented. Its inert nature suggests that it does not directly interact with cellular components. Instead, its impact on cell function may be related to its physical properties, such as its ability to change the temperature and pressure within cellular environments. This can influence cell signaling pathways, gene expression, and cellular metabolism indirectly .

Molecular Mechanism

At the molecular level, this compound does not exhibit significant binding interactions with biomolecules. Its primary mechanism of action is through its physical properties, which can alter the environment in which biochemical reactions occur. This can lead to changes in enzyme activity, protein folding, and other molecular processes indirectly .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. It is generally stable under normal conditions but can degrade under extreme temperatures or in the presence of strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has not shown significant direct effects on cellular function, but its physical properties can lead to indirect changes over time.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown minimal toxicity at high concentrations. For example, rats and mice exposed to concentrations as high as 50,000 ppm showed minimal toxic effects . There were no significant developmental effects observed at these exposure levels, indicating a relatively low toxicity profile for this compound.

Metabolic Pathways

This compound is not significantly metabolized in biological systems due to its chemical inertness. It does not participate in metabolic pathways or interact with enzymes or cofactors. Its primary effect is through its physical properties, which can influence metabolic flux and metabolite levels indirectly .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its physical properties. It does not interact with specific transporters or binding proteins but can accumulate in certain areas due to its solubility and diffusion characteristics . This can lead to localized changes in temperature and pressure, affecting cellular processes indirectly.

Subcellular Localization

The subcellular localization of this compound is not well-defined due to its inert nature. It does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. Instead, its distribution within cells is primarily influenced by its physical properties and the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,1,1,2-tetrafluoroethane can be synthesized from 1,1-dichloro-1,2,2,2-tetrafluoroethane. The process involves contacting 1,1-dichloro-1,2,2,2-tetrafluoroethane with an alcohol or formamide in the presence of an active metal such as zinc, magnesium, or calcium. The reaction is carried out at a temperature range of 50 to 180°C under autogenous pressure in a closed vessel . The metal can be in various forms, including dust, granular, or small chunks. Isopropyl alcohol is commonly used as the active hydrogen source, but other alcohols like ethyl alcohol and methyl alcohol can also be employed .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling the reaction conditions and using efficient separation techniques to isolate the desired product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1,2-tetrafluoroethane is chemically inert in many situations but can undergo specific reactions under certain conditions. It can react violently with strong reducing agents such as very active metals and active metals . It also undergoes oxidation with strong oxidizing agents and under extreme temperatures .

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents are required to oxidize this compound.

    Reduction: Strong reducing agents, such as active metals, can induce reduction reactions.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of halogenating agents.

Major Products Formed

    Oxidation: The oxidation of this compound can produce various fluorinated and chlorinated by-products.

    Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons and hydrogen halides.

    Substitution: Substitution reactions can yield different halogenated derivatives depending on the reagents used.

Scientific Research Applications

2-Chloro-1,1,1,2-tetrafluoroethane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,1,1,2-tetrafluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which provides a balance between reactivity and stability. This makes it suitable for applications where a non-reactive yet effective refrigerant or propellant is required .

Properties

IUPAC Name

2-chloro-1,1,1,2-tetrafluoroethane
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InChI

InChI=1S/C2HClF4/c3-1(4)2(5,6)7/h1H
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InChI Key

BOUGCJDAQLKBQH-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(F)Cl
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Molecular Formula

C2HClF4
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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DSSTOX Substance ID

DTXSID7029245
Record name 2-Chloro-1,1,1,2-tetrafluoroethane
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Molecular Weight

136.47 g/mol
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Physical Description

2-chloro-1,1,1,2-tetrafluoroethane is a colorless nonflammable gas. Nearly odorless., Gas or Vapor; Liquid, A colorless gas with a faint ethereal odor at room temperature and atmospheric pressure; Colorless liquid under pressurized conditions; [eChemPortal: SIDSUNEP] Colorless volatile liquid; Faint sweetish odor; Gas at ambient temperatures; [MSDSonline]
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Record name Ethane, 2-chloro-1,1,1,2-tetrafluoro-
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Boiling Point

-12 °C
Record name 2-Chloro-1,1,1,2-tetrafluoroethane
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Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Solubility

In water, 1.5X10+3 mg/L at 25 °C, In water, 1.71 wt% at 24 °C, 101.3 kPa
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Density

1.364 g/mL at 25 °C
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Vapor Density

4.7 (Air = 1)
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Vapor Pressure

385 kPa (2,888 mm Hg) at 25 °C
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Impurities

The purity of the substance is about 99.7%. Impurities include a variety of saturates and unsaturates., Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Color/Form

Colorless gas

CAS No.

2837-89-0
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Melting Point

-199 °C
Record name 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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